molecular formula C18H21N5O3S2 B13354495 Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Cat. No.: B13354495
M. Wt: 419.5 g/mol
InChI Key: KARIKISRUDDWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is a heterocyclic compound featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core. This scaffold is known for its broad-spectrum bioactivity, including antimicrobial, antifungal, and anti-inflammatory properties . The compound is substituted at position 3 with a 1-(methylsulfonyl)-3-piperidinyl group, which introduces both electron-withdrawing (methylsulfonyl) and lipophilic (piperidinyl) characteristics.

Properties

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5O3S2/c1-3-10-26-15-8-4-6-13(11-15)17-21-23-16(19-20-18(23)27-17)14-7-5-9-22(12-14)28(2,24)25/h3-4,6,8,11,14H,1,5,7,9-10,12H2,2H3

InChI Key

KARIKISRUDDWDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

Preparation Methods

Synthesis Strategy

  • Step 1: Preparation of the Triazole-Thiadiazole Core
    • The synthesis might begin with the preparation of the triazolo[3,4-b]thiadiazole core. This could involve the reaction of a suitable triazole derivative with a thiadiazole precursor, potentially using a condensation reaction or a cyclization step facilitated by a catalyst or base.
  • Step 2: Introduction of the Piperidine Moiety
    • The next step would involve attaching the 1-(methylsulfonyl)-3-piperidinyl group to the triazole-thiadiazole core. This might be achieved through a nucleophilic substitution or a coupling reaction, depending on the functional groups present.
  • Step 3: Formation of the Allyl Ether
    • Finally, the allyl ether group would be introduced. This could be done by reacting the phenol derivative with allyl bromide or a similar alkylating agent in the presence of a base.

Challenges and Considerations

Data Table: Hypothetical Synthesis Steps

Step Reaction Reagents Conditions Yield
1 Formation of Triazole-Thiadiazole Core Triazole derivative, Thiadiazole precursor Base, Solvent (e.g., DMF) 70-80%
2 Introduction of Piperidine Moiety 1-(Methylsulfonyl)-3-piperidine Catalyst (e.g., PdCl2), Solvent (e.g., DCM) 60-70%
3 Formation of Allyl Ether Allyl bromide, Phenol derivative Base (e.g., NaOH), Solvent (e.g., EtOH) 80-90%

Full Research Findings

  • Due to the specificity of this compound and the lack of direct literature, a comprehensive synthesis would require experimental verification and optimization of each step. The proposed pathway is based on general principles and may need adjustments based on experimental results.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The ether linkage can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may produce amines.

Scientific Research Applications

Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves its interaction with specific molecular targets. The triazolothiadiazole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Compound Name & Source R3 Substituent R6 Substituent Molecular Formula Molecular Weight (g/mol) Predicted pKa Key Structural Features
Target Compound 1-(Methylsulfonyl)-3-piperidinyl Allyl 3-phenyl ether Estimated C₁₈H₂₂N₅O₃S₂ ~424.5 ~3.8–4.2* Methylsulfonyl enhances metabolic stability; piperidinyl improves CNS penetration
[3-(4-Morpholinylmethyl) Derivative] 4-Morpholinylmethyl Phenoxymethyl C₁₅H₁₇N₅O₂S 331.39 4.45 Morpholine increases polarity and aqueous solubility
[3-(2-Fluorophenyl) Derivative] 2-Fluorophenyl Phenoxymethyl C₁₆H₁₂FN₃OS 313.35 Not reported Fluorine enhances electronegativity, improving receptor binding affinity
[3-Ethyl-6-Ibuprofen Derivative] Ethyl 1-[4-(2-Methylpropyl)phenyl]ethyl C₁₇H₂₂N₄S 314.44 Not reported Hydrophobic ibuprofen-like chain augments lipophilicity and membrane permeability

*Estimated based on methylsulfonyl’s electron-withdrawing nature.

Bioactivity Comparison

Table 2: Reported or Inferred Bioactivities

Compound Antimicrobial Activity Antifungal Activity Anti-inflammatory Activity Notes
Target Compound Moderate (inferred) High (inferred) Potential Piperidinyl and methylsulfonyl groups correlate with antifungal action
3-Morpholinylmethyl Not reported Not reported Not reported High polarity may limit membrane penetration
3-(2-Fluorophenyl) High (antibacterial) Moderate Not reported Fluorine’s electronegativity enhances target binding
3-Ethyl-6-Ibuprofen High Moderate Yes Ibuprofen moiety directly contributes to anti-inflammatory effects

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s allyl phenyl ether and piperidinyl groups confer higher lipophilicity (logP ~3.5 estimated) compared to the morpholinylmethyl derivative (logP ~1.8), favoring better blood-brain barrier penetration .
  • Solubility : The methylsulfonyl group in the target compound may reduce aqueous solubility relative to the morpholine analog but improves metabolic stability via steric hindrance .
  • pKa : The target’s predicted pKa (~4.0) is lower than the morpholinylmethyl derivative (4.45), suggesting stronger acidity due to the electron-withdrawing sulfonyl group .

Crystallographic and Stability Data

  • The triazolo-thiadiazole core is planar in all analogs, but substituents influence crystal packing. For example, the 3-ethyl-6-ibuprofen derivative exhibits intermolecular C–H⋯π interactions and S⋯N contacts, stabilizing its lattice .

Biological Activity

Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes:

  • An allyl group
  • A phenyl ether linkage
  • A triazole-thiadiazole moiety
  • A piperidine ring with a methylsulfonyl substituent

This unique combination of functional groups suggests a diverse range of interactions within biological systems.

Biological Activity Overview

Research indicates that compounds containing triazole and thiadiazole rings often exhibit significant biological activities. These include:

  • Antimicrobial activity
  • Anticancer properties
  • Anti-inflammatory effects
  • Centrally acting analgesic effects

Antimicrobial Activity

Studies have shown that derivatives of triazoles and thiadiazoles possess antimicrobial properties. For instance:

  • Compounds similar to the target compound demonstrated activity against various pathogens such as Staphylococcus aureus and Candida albicans .
  • The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

Recent investigations into triazole derivatives have highlighted their potential as anticancer agents:

  • A study reported that certain triazole-thiadiazole compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A series of thiadiazole compounds were synthesized and tested for antimicrobial properties. Results showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives of triazoles had enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics. This was attributed to their ability to induce cell cycle arrest and apoptosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles is crucial for evaluating the safety and efficacy of new compounds:

  • Preliminary studies suggest that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves a multi-step approach:

  • Triazolothiadiazole Core Formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions (e.g., using POCl₃ or H₂SO₄ as catalysts).
  • Allyloxyphenyl Introduction : Nucleophilic substitution (e.g., using allyl bromide in the presence of K₂CO₃ in DMF at 80–100°C).
  • Piperidinyl Group Attachment : Alkylation with methylsulfonyl-piperidine derivatives under reflux in THF or DCM. Optimal yields (>70%) require precise control of solvent polarity, temperature (60–120°C), and catalyst selection .

Q. Which characterization techniques are critical for confirming structural integrity and purity?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 355.5 for C₁₈H₂₁N₅OS).
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for methylsulfonyl).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .

Q. What are the primary biological activities associated with triazolothiadiazole derivatives?

These compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Anticancer Potential : IC₅₀ of 10–50 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines.
  • Anti-inflammatory Effects : COX-2 inhibition (50–70% at 10 µM). Activity correlates with substituents like methylsulfonyl and piperidinyl groups .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in triazolothiadiazole derivatives?

  • Substituent Effects :
PositionGroupActivity Impact
3MethylsulfonylEnhances solubility and target binding (e.g., kinase inhibition).
6AllyloxyphenylIncreases lipophilicity, improving membrane permeability.
  • Piperidine Ring : N-methylation reduces metabolic degradation, extending plasma half-life .

Q. What strategies mitigate contradictory results in biological assays?

  • Assay Standardization : Use consistent cell lines (e.g., ATCC-certified HepG2 for cytotoxicity) and control compounds.
  • Purity Validation : HPLC-MS to rule out impurities (>98% purity required for dose-response studies).
  • In Vivo/In Vitro Bridging : Address discrepancies (e.g., poor oral bioavailability) via pharmacokinetic profiling (Cₘₐₓ, AUC) .

Q. How can computational methods optimize synthesis and predict bioactivity?

  • Reaction Path Search : Quantum mechanics (e.g., DFT) identifies low-energy pathways for cyclization steps.
  • Molecular Docking : Predicts binding affinity to targets (e.g., 14α-demethylase for antifungal activity, PDB: 3LD6).
  • Machine Learning : Prioritizes substituents for SAR using bioactivity datasets (e.g., ChEMBL) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) improve yield and reduce purification steps.
  • Flow Chemistry : Enhances reproducibility in piperidinyl alkylation (residence time: 30–60 min at 100°C).
  • Byproduct Management : Tandem LC-MS monitors side reactions (e.g., over-oxidation of thiadiazole) .

Methodological Considerations

  • Contradictory Data Analysis : Use meta-analysis frameworks (e.g., RevMan) to reconcile bioactivity variations across studies.
  • Synthetic Troubleshooting : Employ in-situ IR or Raman spectroscopy to detect intermediate degradation during reflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.